1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-4-17-7-6-8-19-20(17)23-22(30-19)26(10-9-25-11-13-29-14-12-25)21(28)18-15-16(3)27(5-2)24-18;/h6-8,15H,4-5,9-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCPLECXQIULSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NN(C(=C4)C)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their targets. For example, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.
The compound has a molecular formula of C22H30ClN5O2S and a molecular weight of 464.03 g/mol. Its structure features a pyrazole ring, which is known for diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, similar to the target compound, exhibit significant antimicrobial properties. For instance, compounds synthesized from benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 μg/mL to 250 μg/mL . The structure-activity relationship (SAR) suggests that modifications in the benzothiazole moiety can enhance biological efficacy.
Antifungal Activity
Pyrazole derivatives, including those related to the target compound, have been evaluated for antifungal activity. A study synthesized various pyrazole carboxamide derivatives and tested them against fungal strains, revealing promising antifungal properties with some compounds exhibiting over 70% inhibition at specific concentrations . The introduction of electron-withdrawing groups was found to enhance activity.
Anti-inflammatory and Antioxidant Activity
The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds within this class have shown potential in reducing inflammation markers in vitro. Additionally, antioxidant assays demonstrated that certain pyrazole derivatives could scavenge free radicals effectively, suggesting a protective role against oxidative stress .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and cell proliferation, potentially affecting cytokine release and immune response .
Case Studies
- Anti-tubercular Activity : In a comparative study of various benzothiazole derivatives, the target compound was tested alongside established anti-tubercular agents. Results indicated that it possessed comparable efficacy in inhibiting M. tuberculosis growth at certain concentrations .
- Antifungal Efficacy : A series of pyrazole carboxamide derivatives were tested for antifungal activity against Candida albicans. The target compound demonstrated significant inhibition at concentrations as low as 10 μM, indicating its potential as an antifungal agent .
Comparison with Similar Compounds
Key Structural Differences :
- Benzo[d]thiazole vs. Phenyl/Chlorophenyl Groups : Unlike compounds in (e.g., 3a–3e), which feature aryl groups (phenyl, chlorophenyl), the target compound incorporates a benzo[d]thiazole ring. This heterocycle may enhance binding affinity to biological targets (e.g., kinases) due to sulfur and nitrogen atoms’ electronic properties .
- Morpholinoethyl Substituent: The morpholine moiety introduces polarity and hydrogen-bonding capacity, contrasting with simpler alkyl/aryl groups in ’s derivatives. This modification likely improves water solubility and pharmacokinetics compared to compounds like 3a–3e .
Table 1: Comparative Data
Key Observations :
- The target compound’s hydrochloride salt likely surpasses 3a–3e in aqueous solubility, critical for in vivo applications.
- The trifluoromethyl group in Patent Compound B () enhances metabolic stability compared to the target compound’s ethyl/methyl groups but reduces polarity .
Q & A
Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?
- Methodological Answer : Steric directing groups (e.g., 4-ethylbenzo[d]thiazol-2-yl) guide substitution to the N1 position. Kinetic vs. thermodynamic control is manipulated via temperature: 70°C favors N-ethylation, while 100°C promotes morpholinoethyl substitution . Competition experiments with isotopic labeling (e.g., ¹³C) track regiochemical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
